molecular formula C9H9ClOS B1354889 2-(Ethylthio)benzoyl chloride CAS No. 173312-15-7

2-(Ethylthio)benzoyl chloride

Cat. No.: B1354889
CAS No.: 173312-15-7
M. Wt: 200.69 g/mol
InChI Key: PRFYPNGSTNJXQV-UHFFFAOYSA-N
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Description

2-(Ethylthio)benzoyl chloride is an organic compound with the molecular formula C9H9ClOS It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethylthio group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylthio)benzoyl chloride typically involves the chlorination of 2-(ethylthio)benzoic acid. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylthio)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation Reactions: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can be reduced to 2-(ethylthio)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.

    Oxidation: Oxidizing agents like H2O2 or m-CPBA are used under mild conditions.

    Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

2-(Ethylthio)benzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

Comparison with Similar Compounds

2-(Ethylthio)benzoyl chloride can be compared with other benzoyl chloride derivatives:

    2-(Methylthio)benzoyl Chloride: Similar in structure but with a methylthio group instead of an ethylthio group. It may exhibit different reactivity and biological activity.

    2-(Chlorothio)benzoyl Chloride: Contains a chlorothio group, which can lead to different chemical properties and applications.

    2-(Phenylthio)benzoyl Chloride: Has a phenylthio group, potentially leading to increased steric hindrance and altered reactivity.

Uniqueness: The presence of the ethylthio group in this compound provides a balance between reactivity and steric effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-ethylsulfanylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFYPNGSTNJXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564729
Record name 2-(Ethylsulfanyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173312-15-7
Record name 2-(Ethylsulfanyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2-ethylsulfanylbenzoic acid (9.11 g), chloroform (100 ml), and oxalyl chloride (9.72 g), DMF (2 drops) was added, and stirred at room temperature for 6 hours. The reaction mixture was concentrated under reduced pressure to give 10.03 g of 2-ethylsulfanylbenzoic acid chloride (Compound (1H)-241).
Quantity
9.11 g
Type
reactant
Reaction Step One
Quantity
9.72 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Oxalyl chloride (113 μL, 1.3 mmol) was added slowly to a stirring suspension of 2-(ethylthio)benzoic acid (1-A) (182 mg, 1.0 mmol) and 3 μL DMF in methylene chloride (2 mL). After stirring for 3.5 h at room temperature, the mixture was concentrated in vacuo to give 2-(ethylthio)benzoyl chloride (1-B).
Quantity
113 μL
Type
reactant
Reaction Step One
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Quantity
3 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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